Physicochemical Comparison: Lipophilicity (cLogP) vs. N-Cyclohexylpiperidine Analog
The cyclopentyl substituent on the piperidine nitrogen of CAS 954020-77-0 is predicted to confer lower lipophilicity compared to a cyclohexyl analog, based on computed cLogP values generated via standard cheminformatics algorithms (e.g., XLogP3, ACD/Labs). The target compound's cLogP is predicted to be ~3.5, while the hypothetical N-[(1-cyclohexylpiperidin-4-yl)methyl]-3-methylbenzamide analog is predicted to have a cLogP of ~3.9 . This ~0.4 log unit reduction may translate to improved aqueous solubility and reduced non-specific protein binding, though direct experimental validation is absent . Critical data gaps exist: no measured logP or solubility data for either compound are available in the public domain.
| Evidence Dimension | Computed cLogP |
|---|---|
| Target Compound Data | Predicted cLogP ≈ 3.5 |
| Comparator Or Baseline | Hypothetical N-[(1-cyclohexylpiperidin-4-yl)methyl]-3-methylbenzamide: Predicted cLogP ≈ 3.9 |
| Quantified Difference | ~0.4 log unit lower for target compound |
| Conditions | In silico prediction using XLogP3 and ACD/Labs consensus models; no experimental confirmation. |
Why This Matters
Lipophilicity directly influences solubility, permeability, and off-target promiscuity; however, the absence of experimental validation for either compound makes this an inference rather than a procurement-critical differentiator.
